molecular formula C6H2FIN2 B12307967 4-Fluoro-6-iodonicotinonitrile

4-Fluoro-6-iodonicotinonitrile

Cat. No.: B12307967
M. Wt: 248.00 g/mol
InChI Key: ZKPYFMDZVJYDDD-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Fluoro-6-iodonicotinonitrile typically involves halogenation reactions. One common method is the iodination of 4-fluoronicotinonitrile using iodine and a suitable oxidizing agent. The reaction is usually carried out in an organic solvent such as acetonitrile or dichloromethane under reflux conditions .

Industrial Production Methods

For industrial production, the process can be scaled up by optimizing the reaction conditions to ensure high yield and purity. This may involve the use of continuous flow reactors and automated systems to control the reaction parameters precisely .

Chemical Reactions Analysis

Types of Reactions

4-Fluoro-6-iodonicotinonitrile undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols. The reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

    Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling reactions.

Major Products Formed

Mechanism of Action

The mechanism of action of 4-Fluoro-6-iodonicotinonitrile depends on its application. In medicinal chemistry, it may act by interacting with specific molecular targets such as enzymes or receptors. The fluorine and iodine atoms can influence the compound’s binding affinity and selectivity towards these targets . The exact pathways involved can vary depending on the specific biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 4-Fluoro-6-chloronicotinonitrile
  • 4-Fluoro-6-bromonicotinonitrile
  • 4-Fluoro-6-methylnicotinonitrile

Comparison

Compared to its analogs, 4-Fluoro-6-iodonicotinonitrile is unique due to the presence of the iodine atom, which can significantly affect its reactivity and physical properties. For example, the larger atomic radius and higher polarizability of iodine compared to chlorine or bromine can lead to different reaction outcomes and biological activities .

Properties

Molecular Formula

C6H2FIN2

Molecular Weight

248.00 g/mol

IUPAC Name

4-fluoro-6-iodopyridine-3-carbonitrile

InChI

InChI=1S/C6H2FIN2/c7-5-1-6(8)10-3-4(5)2-9/h1,3H

InChI Key

ZKPYFMDZVJYDDD-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=CN=C1I)C#N)F

Origin of Product

United States

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